1-(6-Fluoro-1,3-benzoxazol-2-yl)methanamine hydrochloride
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Overview
Description
1-(6-Fluoro-1,3-benzoxazol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H8ClFN2O. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings. The presence of a fluorine atom at the 6th position of the benzoxazole ring and a methanamine group at the 2nd position makes this compound unique. It is primarily used in research settings due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 1-(6-Fluoro-1,3-benzoxazol-2-yl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and 2-fluorobenzaldehyde.
Cyclization: The reaction between 2-aminophenol and 2-fluorobenzaldehyde under acidic conditions leads to the formation of 6-fluoro-1,3-benzoxazole.
Aminomethylation: The 6-fluoro-1,3-benzoxazole is then subjected to aminomethylation using formaldehyde and ammonium chloride to introduce the methanamine group at the 2nd position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(6-Fluoro-1,3-benzoxazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluorine atom in the benzoxazole ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Condensation: The methanamine group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
1-(6-Fluoro-1,3-benzoxazol-2-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-1,3-benzoxazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The methanamine group may facilitate binding to specific sites, leading to modulation of biological activity.
Comparison with Similar Compounds
1-(6-Fluoro-1,3-benzoxazol-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
6-Fluoro-1,3-benzoxazole: Lacks the methanamine group, making it less versatile in biological applications.
1-(6-Chloro-1,3-benzoxazol-2-yl)methanamine hydrochloride: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
1-(6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride: Different position of the methanamine group, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(6-fluoro-1,3-benzoxazol-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O.ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;/h1-3H,4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXPBUIYATVLKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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